1-Piperidinecarboxylic acid, 3-(4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-, 1,1-dimethylethyl ester, (3R)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinecarboxylic acid, 3-(4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-, 1,1-dimethylethyl ester, (3R) is a complex organic compound with significant potential in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazolo[3,4-d]pyrimidine moiety, and a tert-butyl ester group
Preparation Methods
The synthesis of 1-Piperidinecarboxylic acid, 3-(4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-, 1,1-dimethylethyl ester, (3R) involves several stepsThe final step involves the esterification of the piperidinecarboxylic acid with tert-butyl alcohol under acidic conditions to form the desired ester .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to enhance yield and purity.
Chemical Reactions Analysis
1-Piperidinecarboxylic acid, 3-(4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-, 1,1-dimethylethyl ester, (3R) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The bromo substituent can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazolo[3,4-d]pyrimidine derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 3-(4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-, 1,1-dimethylethyl ester, (3R) is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazolo[3,4-d]pyrimidine core. This interaction can modulate the activity of these targets, leading to various biological effects. The amino and bromo substituents may enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- 1-Piperidinecarboxylic acid, 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-, 1,1-dimethylethyl ester
- 1-Piperidinecarboxylic acid, 3-(4-amino-2,3-dihydro-2-oxo-1H-imidazo[4,5-c]pyridin-1-yl)-, 1,1-dimethylethyl ester
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of the bromo group in 1-Piperidinecarboxylic acid, 3-(4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-, 1,1-dimethylethyl ester, (3R) makes it unique and potentially more versatile in certain applications .
Properties
Molecular Formula |
C15H21BrN6O2 |
---|---|
Molecular Weight |
397.27 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(4-amino-3-bromopyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN6O2/c1-15(2,3)24-14(23)21-6-4-5-9(7-21)22-13-10(11(16)20-22)12(17)18-8-19-13/h8-9H,4-7H2,1-3H3,(H2,17,18,19)/t9-/m1/s1 |
InChI Key |
VHATZAIZPHOHET-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)Br)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.